molecular formula C4HBrN2O B1375854 3-Bromoisoxazole-5-carbonitrile CAS No. 1241897-95-9

3-Bromoisoxazole-5-carbonitrile

Cat. No.: B1375854
CAS No.: 1241897-95-9
M. Wt: 172.97 g/mol
InChI Key: BXIUIHYRVDAYGW-UHFFFAOYSA-N
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Description

3-Bromoisoxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C4HBrN2O. It features a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a cyano group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Mode of Action

It is known that isoxazole derivatives can interact with their targets based on their chemical diversity . The bromine atom in 3-Bromoisoxazole-5-carbonitrile could potentially enhance its reactivity, allowing it to form covalent bonds with target molecules.

Biochemical Pathways

Isoxazole derivatives are known to have a wide spectrum of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of isoxazole derivatives , it is plausible that this compound could have a range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

3-Bromoisoxazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One notable interaction is with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. Studies have shown that this compound derivatives can inhibit GAPDH activity, leading to a reduction in glycolytic flux . This inhibition triggers autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells . Additionally, this compound interacts with other proteins and enzymes involved in metabolic pathways, further influencing cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic ductal adenocarcinoma cells, this compound has been shown to induce autophagy and apoptosis by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to decreased ATP production and increased oxidative stress. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GAPDH, inhibiting its enzymatic activity . This inhibition leads to a cascade of cellular events, including the activation of autophagy and apoptosis pathways. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of GAPDH and persistent effects on cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GAPDH activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH. By inhibiting this enzyme, the compound disrupts the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic processes and cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins, facilitating its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-2-nitropropene with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium carbonate in an aqueous or methanolic medium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoisoxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 3-Chloroisoxazole-5-carbonitrile
  • 3-Fluoroisoxazole-5-carbonitrile
  • 3-Iodoisoxazole-5-carbonitrile

Comparison: 3-Bromoisoxazole-5-carbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic properties and binding affinities to biological targets .

Properties

IUPAC Name

3-bromo-1,2-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrN2O/c5-4-1-3(2-6)8-7-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIUIHYRVDAYGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241897-95-9
Record name 3-bromo-1,2-oxazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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